Methyl 5-bromo-2-ethoxyisonicotinate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10BrNO3 |
|---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
methyl 5-bromo-2-ethoxypyridine-4-carboxylate |
InChI |
InChI=1S/C9H10BrNO3/c1-3-14-8-4-6(9(12)13-2)7(10)5-11-8/h4-5H,3H2,1-2H3 |
InChI Key |
FXMUIAVVCVVYCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C(=C1)C(=O)OC)Br |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 5 Bromo 2 Ethoxyisonicotinate
Strategies for Regioselective Bromination of Pyridine (B92270) Precursors
The introduction of a bromine atom at a specific position on a pyridine ring is a critical step that is governed by the electronic properties of the substituents already present. The pyridine ring is electron-deficient, making it less reactive towards electrophilic substitution than benzene. Direct bromination often requires harsh conditions and can lead to a mixture of products. Therefore, regioselectivity is typically achieved by utilizing precursor molecules with directing groups.
For the synthesis of 5-bromo-substituted pyridines, a common strategy involves starting with a pyridine ring that contains an activating, ortho-para directing group, such as an amino group, at the 2-position. A documented approach for a related compound involves the bromination of 2-amino-isonicotinic acid methyl ester using N-bromosuccinimide (NBS) as the brominating agent. google.com The amino group at the C-2 position activates the ring and directs the incoming electrophile (bromine) to the C-5 position, resulting in the desired 2-amino-5-bromoisonicotinic acid methyl ester with a reported crude yield of 35%. google.com
Another general strategy for functionalizing pyridines involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, for both nucleophilic and electrophilic substitutions. researchgate.net While direct bromination of pyridine N-oxide itself may not yield the desired 5-bromo isomer efficiently, the N-oxide functionality can be used in more complex, multi-step synthetic routes to achieve specific substitution patterns before being removed via deoxygenation. researchgate.netnih.gov For instance, mild methods for the C2-bromination of fused azine N-oxides have been developed using p-toluenesulfonic anhydride (B1165640) as an activator and a bromide source, showcasing the utility of the N-oxide group in controlling regiochemistry. nih.gov
| Precursor | Reagent | Product | Yield |
| 2-amino-isonicotinic acid methyl ester | N-Bromosuccinimide (NBS) | 2-amino-5-bromoisonicotinic acid methyl ester | 35% (crude) google.com |
Alkoxylation Approaches to the 2-Ethoxyl Group
Introducing the 2-ethoxy group onto the 5-brominated pyridine ring can be accomplished through two primary pathways: nucleophilic substitution of a leaving group at the 2-position or O-alkylation of a corresponding 2-hydroxypyridine (B17775) derivative.
The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), especially at the C-2 and C-4 positions. A suitable precursor for this approach is Methyl 5-bromo-2-chloroisonicotinate. nbinno.com The chlorine atom at the 2-position serves as an effective leaving group. The reaction proceeds by treating the 2-chloropyridine (B119429) derivative with sodium ethoxide, which is typically prepared by dissolving sodium metal in anhydrous ethanol (B145695). The ethoxide ion acts as the nucleophile, attacking the carbon atom bearing the chlorine and displacing it to form the desired 2-ethoxy product. The presence of electron-withdrawing groups on the ring, such as the bromo and carboxylate groups, further activates the ring towards this type of substitution.
| Substrate | Reagent | Reaction Type | Product |
| Methyl 5-bromo-2-chloroisonicotinate | Sodium Ethoxide (NaOEt) | Nucleophilic Aromatic Substitution | Methyl 5-bromo-2-ethoxyisonicotinate |
2-Hydroxypyridines exist in a tautomeric equilibrium with their 2-pyridone form. Alkylation of this system can occur on either the nitrogen or the oxygen atom, and reaction conditions can be tuned to favor one over the other. researchgate.net For the synthesis of a 2-ethoxypyridine, selective O-alkylation is required.
The precursor for this route is Methyl 5-bromo-2-hydroxyisonicotinate. google.com The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, which deprotonates the hydroxyl group to form a pyridonate anion. nih.gov This anion is an ambident nucleophile, but O-alkylation is often favored under specific conditions. The subsequent addition of an ethylating agent, such as ethyl iodide or diethyl sulfate, leads to the formation of the ether linkage, yielding this compound. The choice of solvent and counter-ion can influence the N- versus O-alkylation ratio.
| Substrate | Base | Alkylating Agent | Reaction Type | Product |
| Methyl 5-bromo-2-hydroxyisonicotinate | Potassium Carbonate (K2CO3) | Ethyl Iodide (EtI) | Williamson Ether Synthesis (O-Alkylation) | This compound |
Esterification Techniques for the 3-Carboxylate Moiety
The final functional group to be considered is the methyl ester at the 4-position (also referred to as the 3-carboxylate in older nomenclature). If the synthesis starts from the corresponding carboxylic acid, 5-bromo-2-ethoxyisonicotinic acid, an esterification step is necessary.
Fischer-Speier esterification is the classic method for converting a carboxylic acid into an ester. masterorganicchemistry.com This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of the desired alcohol, in this case, methanol (B129727). Common acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process. To drive the reaction towards the product (the ester), a large excess of methanol is used as the solvent, and in some setups, water is removed as it is formed, for example, by using a Dean-Stark apparatus. masterorganicchemistry.com This method is robust and widely applicable, as demonstrated in the synthesis of a similar compound, 5-Bromo-2-Methyl-Nicotinic Acid Ethyl Ester, which was prepared using anhydrous ethanol and concentrated sulfuric acid. guidechem.com
| Substrate | Reagent | Catalyst | Key Feature |
| 5-bromo-2-ethoxyisonicotinic acid | Methanol (excess) | H₂SO₄ or TsOH | Equilibrium reaction; driven by excess alcohol masterorganicchemistry.com |
For substrates that may be sensitive to the strongly acidic conditions of Fischer esterification, alternative methods involving the activation of the carboxylic acid are employed. These methods typically proceed under milder conditions.
One common strategy is to convert the carboxylic acid into a more reactive derivative, such as an acid chloride. This can be achieved by reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is highly electrophilic and reacts readily with methanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to neutralize the HCl byproduct.
Alternatively, carbodiimide-mediated coupling agents can be used. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, allowing it to be attacked by methanol to form the ester. These reactions are often performed in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) and are known for their high yields and mild reaction conditions.
Chemical Reactivity and Transformation Mechanisms of Methyl 5 Bromo 2 Ethoxyisonicotinate
Reactivity of the Aryl Bromide Moiety
The bromine atom at the 5-position of the pyridine (B92270) ring is a key site for chemical transformations. As an aryl bromide, it can participate in numerous reactions, particularly those involving organometallic intermediates and transition metal catalysis. These reactions allow for the introduction of a wide array of substituents at this position, making the compound a valuable building block in organic synthesis.
Halogen-metal exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species. wikipedia.org This transformation is particularly useful for creating nucleophilic carbon centers on aromatic rings, which can then react with various electrophiles.
Lithiation: The treatment of an aryl bromide with a strong organolithium reagent, such as n-butyllithium or t-butyllithium, can lead to a rapid bromine-lithium exchange. ias.ac.in This reaction is typically performed at very low temperatures (e.g., -78 °C to -100 °C) to prevent unwanted side reactions, such as the nucleophilic attack of the organolithium reagent on the ester group or the pyridine ring. tcnj.edugrowingscience.com The presence of chelating groups can accelerate the exchange process. wikipedia.org The resulting aryllithium intermediate is a potent nucleophile that can be trapped with a variety of electrophiles, including water, carbon dioxide, aldehydes, and alkyl halides, to introduce new functional groups onto the pyridine ring. tcnj.edu For Methyl 5-bromo-2-ethoxyisonicotinate, this would generate a lithiated pyridine species, which is a versatile intermediate for further functionalization.
Grignard Formation: Grignard reagents are typically synthesized by the reaction of an organic halide with magnesium metal. youtube.com However, for functionalized aryl halides, direct reaction with magnesium can be challenging due to the incompatibility of the harsh conditions with sensitive functional groups like esters. An alternative method is a halogen-magnesium exchange reaction, often using reagents like isopropylmagnesium chloride (i-PrMgCl). nih.gov A combination of i-PrMgCl followed by n-BuLi can also be used to facilitate bromine-metal exchange on heterocyclic substrates under non-cryogenic conditions. nih.govnih.gov This would convert the aryl bromide of this compound into the corresponding Grignard reagent, a less reactive but still highly useful nucleophile compared to its organolithium counterpart.
Table 1: Typical Conditions for Halogen-Metal Exchange Reactions
| Reaction | Reagent | Solvent | Temperature | Electrophile Examples |
|---|---|---|---|---|
| Lithiation | n-BuLi or t-BuLi | THF, Diethyl ether | -78 to -100 °C | H₂O, CO₂, Aldehydes, Ketones, Alkyl halides |
| Grignard Formation (Exchange) | i-PrMgCl·LiCl | THF | 0 °C to RT | Aldehydes, Ketones, Esters, Nitriles |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon bonds. nih.govmdpi.com The aryl bromide moiety of this compound is an excellent substrate for these transformations. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic coupling partner, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. mdpi.comlibretexts.org
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester, in the presence of a base. yonedalabs.com This reaction is widely used due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. nih.gov The aryl bromide of this compound can be effectively coupled with various aryl or vinyl boronic acids to form biaryl or styrenyl derivatives, respectively. The reactivity in Suzuki couplings generally follows the trend I > Br > Cl for the halide. libretexts.org
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Component | Example | Role |
|---|---|---|
| Aryl Halide | This compound | Electrophile |
| Coupling Partner | Arylboronic acid, Vinylboronic acid | Nucleophile |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Forms active Pd(0) species |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid |
| Solvent | Toluene, Dioxane, DMF, often with water | Solubilizes reactants |
Sonogashira Coupling with Terminal Alkynes
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as copper(I) iodide, in the presence of an amine base like triethylamine (B128534) or diisopropylamine. wikipedia.orgresearchgate.netnih.gov This method is highly efficient for the synthesis of substituted alkynes. This compound can serve as the aryl halide component, reacting with various terminal alkynes to produce 5-alkynyl-2-ethoxyisonicotinates. While effective, the reaction requires an inert atmosphere to prevent the undesired homocoupling of the terminal alkyne (Glaser coupling), which is promoted by the copper co-catalyst. wikipedia.org Copper-free variations of the Sonogashira reaction have also been developed to circumvent this issue. wikipedia.org
Table 3: Common Reagents for Sonogashira Coupling
| Component | Example | Purpose |
|---|---|---|
| Aryl Halide | This compound | Electrophilic partner |
| Coupling Partner | Phenylacetylene, 1-Hexyne | Nucleophilic alkyne |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(OAc)₂ | Primary catalyst |
| Cu Co-catalyst | CuI | Activates the alkyne |
| Base | Et₃N, i-Pr₂NH | Base and solvent |
| Solvent | Toluene, DMF, THF | Reaction medium |
Negishi Coupling with Organozinc Reagents
The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its broad scope, as it allows for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org The organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagents, or directly from an organic halide and zinc metal. For this compound, a Negishi coupling would enable the introduction of a wide variety of alkyl, vinyl, or aryl groups. While highly versatile, the utility of Negishi coupling can be limited by the water and air sensitivity of the organozinc reagents. wikipedia.org
Table 4: Key Components of the Negishi Coupling Reaction
| Component | Example | Function |
|---|---|---|
| Aryl Halide | This compound | Electrophile |
| Coupling Partner | Alkylzinc halide, Arylzinc halide | Nucleophile |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Ni(acac)₂ | Catalyst |
| Solvent | THF, Dioxane, DMF | Anhydrous solvent |
Heck Coupling with Alkenes
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.org This reaction is a powerful method for the arylation or vinylation of alkenes. core.ac.uk In the context of this compound, the aryl bromide can couple with various alkenes, such as styrene (B11656) or acrylates, to form substituted alkenes. The reaction typically proceeds with a high degree of stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org The mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by insertion of the alkene, and subsequent β-hydride elimination to release the product.
Table 5: Typical Reaction Parameters for Heck Coupling
| Component | Example | Role |
|---|---|---|
| Aryl Halide | This compound | Electrophilic partner |
| Coupling Partner | Styrene, n-Butyl acrylate | Alkene substrate |
| Catalyst | Pd(OAc)₂, PdCl₂ | Catalyst precursor |
| Ligand | PPh₃, P(o-tol)₃ | Stabilizes the catalyst |
| Base | Et₃N, NaOAc, K₂CO₃ | Neutralizes HBr formed |
| Solvent | DMF, Acetonitrile, Toluene | Polar aprotic solvent |
Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. In the context of this compound, the bromine atom at the 5-position of the pyridine ring serves as a handle for this transformation, allowing for the introduction of a wide variety of amino groups. The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product and regenerate the catalyst.
The reaction is highly dependent on the choice of palladium precursor, ligand, and base. Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. The selection of the phosphine (B1218219) ligand is crucial for the efficiency of the catalytic cycle. Bulky and electron-rich ligands, such as those from the Buchwald and Hartwig research groups (e.g., XPhos, SPhos, RuPhos), are often employed to promote the reaction. The base, typically a non-nucleophilic one like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to facilitate the deprotonation of the amine in the catalytic cycle.
While specific studies on the Buchwald-Hartwig amination of this compound are not extensively documented in publicly available literature, the reactivity of similar 5-bromo-2-alkoxypyridine systems suggests that this transformation is feasible. For instance, the palladium-catalyzed amination of various bromoheterocycles, including bromopyridines, has been successfully achieved with a range of primary and secondary amines.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 80-110 |
| Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane | 100 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 100 |
This table presents typical conditions for the Buchwald-Hartwig amination of bromopyridines and serves as a general guideline for the potential amination of this compound.
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for the functionalization of this compound. In this reaction, a nucleophile replaces a leaving group (in this case, the bromide) on the aromatic ring. The SNAr reaction is facilitated by the presence of electron-withdrawing groups on the pyridine ring, which stabilize the negatively charged intermediate (Meisenheimer complex). In this compound, the ester group at the 4-position and the nitrogen atom within the pyridine ring act as electron-withdrawing features, activating the ring towards nucleophilic attack.
The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate. In the second step, the bromide ion is eliminated, restoring the aromaticity of the ring.
A variety of nucleophiles can be employed in SNAr reactions with 5-bromo-2-alkoxypyridines, including alkoxides, thiolates, and amines. The reaction conditions typically involve heating the substrate with the nucleophile in a suitable solvent, often in the presence of a base.
For example, the synthesis of 5-bromo-2-ethoxypyridine (B189575) has been achieved through the nucleophilic substitution of a dibromopyridine with sodium ethoxide. This suggests that the ethoxy group at the 2-position is stable under these conditions, and that nucleophilic attack at the 5-position is a viable pathway.
Table 2: Examples of Nucleophilic Aromatic Substitution on Substituted Pyridines
| Substrate | Nucleophile | Conditions | Product |
| 2,5-Dibromopyridine | Sodium Ethoxide | Ethanol (B145695), heat | 5-Bromo-2-ethoxypyridine |
| 2-Chloro-5-nitropyridine | Ammonia | Ethanol, heat | 2-Amino-5-nitropyridine |
| 2-Fluoropyridine | Sodium Methoxide (B1231860) | Methanol (B129727), heat | 2-Methoxypyridine |
This table provides examples of SNAr reactions on substituted pyridines, illustrating the types of transformations that could be applied to this compound.
Transformations Involving the Ethoxy Group
Cleavage and Derivatization
The ethoxy group at the 2-position of the pyridine ring can be cleaved under certain conditions to yield the corresponding 2-hydroxypyridine (B17775) derivative. This transformation is typically achieved using strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). The mechanism of ether cleavage with HBr involves protonation of the ether oxygen, followed by nucleophilic attack of the bromide ion on the ethyl group in an SN2 reaction, releasing ethanol and forming the 2-hydroxypyridine (which exists in tautomeric equilibrium with the 2-pyridone form).
Derivatization of the ethoxy group itself is less common but could potentially involve reactions such as trans-etherification under specific catalytic conditions.
Interconversion to Other Alkoxy or Hydroxy Functions
The ethoxy group can be interconverted to other alkoxy groups, although this is often a two-step process involving cleavage to the hydroxyl group followed by alkylation. The direct interconversion would require specific catalysts and conditions that favor trans-etherification over other side reactions.
The conversion to the hydroxy function, as mentioned above, is a key transformation. The resulting 2-hydroxypyridine-4-carboxylic acid derivative is a valuable building block in medicinal chemistry.
Reactions of the Methyl Ester Group
Hydrolysis to Carboxylic Acid
The methyl ester group at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid, 5-bromo-2-ethoxyisonicotinic acid. This reaction is typically carried out under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), followed by acidification to protonate the carboxylate salt.
The hydrolysis proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to expel the methoxide ion, forming the carboxylate.
The resulting carboxylic acid, 5-bromo-2-ethoxyisonicotinic acid, is a key intermediate that can be used in a variety of subsequent reactions, such as amide bond formation.
Transesterification Reactions
Transesterification is a fundamental organic reaction where the alkoxy group of an ester is exchanged with that of an alcohol. This process is typically catalyzed by either an acid or a base. masterorganicchemistry.com For this compound, this reaction allows for the modification of the ester group, which can be useful for altering the compound's physical properties or for introducing specific functionalities.
While specific studies detailing the transesterification of this compound are not extensively documented in publicly available literature, the general principles of this reaction are well-established and applicable. The reaction can be driven to completion by using a large excess of the reactant alcohol, which also often serves as the solvent. masterorganicchemistry.com
For instance, reacting this compound with a higher alcohol, such as propanol (B110389) or butanol, in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., sodium alkoxide) would be expected to yield the corresponding propyl or butyl ester. The general mechanism under basic conditions involves the nucleophilic attack of an alkoxide on the ester carbonyl, leading to a tetrahedral intermediate, followed by the elimination of the original methoxide group. masterorganicchemistry.com
Table 1: Hypothetical Transesterification Products of this compound
| Reactant Alcohol | Catalyst | Expected Product |
| Ethanol | Acid or Base | Ethyl 5-bromo-2-ethoxyisonicotinate |
| Propanol | Acid or Base | Propyl 5-bromo-2-ethoxyisonicotinate |
| Butanol | Acid or Base | Butyl 5-bromo-2-ethoxyisonicotinate |
Reduction to Alcohols or Aldehydes
The ester functionality of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester to the corresponding primary alcohol, (5-bromo-2-ethoxypyridin-4-yl)methanol. The reaction typically proceeds in an anhydrous ethereal solvent.
For the partial reduction to the aldehyde, 5-bromo-2-ethoxyisonicotinaldehyde, more sterically hindered and less reactive reducing agents are required. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation, and the reaction is usually carried out at low temperatures to prevent over-reduction to the alcohol.
Table 2: Reduction Products of this compound
| Reducing Agent | Product | Product Structure |
| Lithium Aluminum Hydride (LiAlH₄) | (5-bromo-2-ethoxypyridin-4-yl)methanol | |
| Diisobutylaluminium Hydride (DIBAL-H) | 5-bromo-2-ethoxyisonicotinaldehyde |
Amidation and Hydrazinolysis
The ester group of this compound can readily undergo nucleophilic acyl substitution with amines to form amides or with hydrazine (B178648) to form hydrazides. These reactions are crucial for the synthesis of a wide array of derivatives with potential biological activities.
Amidation: The reaction with a primary or secondary amine, typically in the presence of a catalyst or with heating, yields the corresponding N-substituted 5-bromo-2-ethoxyisonicotinamide. This transformation is a common strategy in medicinal chemistry to introduce diverse substituents and modulate the pharmacological properties of a molecule.
Hydrazinolysis: Treatment of this compound with hydrazine hydrate, usually in an alcoholic solvent under reflux, results in the formation of 5-bromo-2-ethoxyisonicotinohydrazide. Hydrazides are versatile intermediates that can be further reacted to form a variety of heterocyclic compounds.
Table 3: Amidation and Hydrazinolysis Products of this compound
| Reagent | Product |
| Ammonia | 5-bromo-2-ethoxyisonicotinamide |
| Primary Amine (R-NH₂) | N-alkyl-5-bromo-2-ethoxyisonicotinamide |
| Hydrazine Hydrate (NH₂NH₂·H₂O) | 5-bromo-2-ethoxyisonicotinohydrazide |
Reactivity of the Pyridine Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the pyridine ring in this compound allows it to act as a nucleophile and a base, leading to reactions such as N-oxidation and quaternization.
N-Oxidation Studies
The oxidation of the pyridine nitrogen to an N-oxide can be achieved using various oxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) being a commonly employed reagent. masterorganicchemistry.comorganic-chemistry.org The resulting N-oxide, this compound N-oxide, exhibits altered electronic properties of the pyridine ring, which can influence its reactivity in subsequent transformations. For instance, N-oxidation can facilitate nucleophilic substitution at the 2- and 4-positions of the pyridine ring.
Quaternization Reactions
The pyridine nitrogen can be alkylated by reaction with an alkyl halide to form a quaternary pyridinium (B92312) salt. nih.govnih.gov This quaternization reaction converts the neutral pyridine into a positively charged pyridinium ring, which significantly alters the electron distribution and reactivity of the molecule. The resulting pyridinium salts are often more susceptible to nucleophilic attack. The ease of quaternization can be influenced by the nature of the alkylating agent and the solvent used. nih.gov
Applications of Methyl 5 Bromo 2 Ethoxyisonicotinate As a Synthetic Intermediate
Precursor Role in the Construction of Diverse Substituted Pyridine (B92270) Derivatives
The bromine atom at the 5-position of Methyl 5-bromo-2-ethoxyisonicotinate serves as a versatile handle for the introduction of a wide array of substituents onto the pyridine ring, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Detailed research on analogous brominated pyridines has demonstrated high efficacy in several key transformations, a reactivity profile that is directly applicable to this compound. mdpi.com
Key Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is exceptionally powerful for forming new carbon-carbon bonds, allowing for the introduction of various aryl, heteroaryl, and alkyl groups at the 5-position of the pyridine ring. The reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids in the presence of a palladium catalyst has been shown to produce a series of novel 5-aryl-2-methylpyridin-3-amine derivatives in moderate to good yields. mdpi.com
Sonogashira Coupling: This coupling reaction with terminal alkynes, catalyzed by palladium and a copper co-catalyst, introduces alkynyl functionalities. This opens pathways to a variety of linear and cyclic structures.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the bromopyridine with a wide range of primary and secondary amines. This is a crucial method for synthesizing anilines and other N-arylated compounds.
Heck Coupling: The Heck reaction facilitates the substitution of the bromine atom with an alkene, leading to the formation of styrenyl and other vinyl-substituted pyridines.
The general applicability of these reactions to brominated heterocycles is well-established, providing a predictable framework for the derivatization of this compound. nih.gov
Table 1: Potential Substituted Pyridine Derivatives from this compound via Cross-Coupling Reactions
| Coupling Reaction | Reagent | Resulting Substituent at C5 | Potential Product Class |
| Suzuki-Miyaura | Arylboronic acid | Aryl group | Biaryl Pyridines |
| Sonogashira | Terminal alkyne | Alkynyl group | Alkynyl Pyridines |
| Buchwald-Hartwig | Amine | Amino group | Aminopyridines |
| Heck | Alkene | Alkenyl group | Alkenyl Pyridines |
Utility in the Synthesis of Complex Heterocyclic Scaffolds
Beyond simple substitution, this compound can serve as a foundational element in the construction of more complex, fused heterocyclic systems. The functional groups on the ring can be manipulated sequentially or in tandem to build new rings onto the pyridine core.
For instance, a cross-coupling reaction at the 5-position could introduce a functional group that can then undergo an intramolecular cyclization with either the ester or the ethoxy group (or a derivative thereof). This strategy is a powerful tool for accessing novel polycyclic aromatic systems with potential applications in medicinal chemistry and materials science. While direct examples involving this compound are not extensively documented in publicly available literature, the principles are well-established with analogous compounds.
Building Block for Advanced Organic Materials (e.g., Ligands for Catalysis, Functional Polymers)
The ability to introduce diverse functionalities onto the pyridine ring makes this compound an attractive building block for advanced organic materials.
Ligands for Catalysis: Pyridine-containing molecules are ubiquitous as ligands in coordination chemistry and catalysis. By using cross-coupling reactions, phosphine (B1218219), amine, or other coordinating groups can be installed on the pyridine ring of this compound. The resulting substituted pyridines can then be evaluated as ligands for a variety of transition metal-catalyzed reactions. The synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands, for example, involves palladium-catalyzed cross-coupling phosphination reactions. nih.gov
Functional Polymers: Brominated aromatic compounds are key monomers in the synthesis of conjugated polymers via cross-coupling polymerization reactions. This compound can potentially be used as a monomer in Suzuki or Stille polymerization to create well-defined polymers with pyridine units in the backbone. These materials are of interest for their potential electronic and optical properties.
Methodological Advancements Facilitated by the Compound's Unique Reactivity Profile
The specific substitution pattern of this compound offers opportunities for investigating and developing new synthetic methodologies. The interplay between the electron-withdrawing ester group and the electron-donating ethoxy group can influence the reactivity of the pyridine ring and the carbon-bromine bond.
This unique electronic environment can be exploited to achieve regioselective transformations or to develop novel catalytic systems that are tailored to this class of substrates. For example, the relative reactivity of the C-Br bond in this compound compared to other halogenated pyridines could be the subject of detailed mechanistic studies, leading to a deeper understanding of palladium-catalyzed cross-coupling reactions and the development of more efficient and selective catalysts. The regioselective functionalization of halogenated heterocycles is a critical aspect of modern organic synthesis. nih.gov
Advanced Spectroscopic and Structural Elucidation of Methyl 5 Bromo 2 Ethoxyisonicotinate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For Methyl 5-bromo-2-ethoxyisonicotinate, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.
Based on the chemical structure, a hypothetical set of ¹H and ¹³C NMR chemical shifts can be predicted. The pyridine (B92270) ring protons (H-3 and H-6) are expected to appear in the aromatic region, with their exact shifts influenced by the electron-donating ethoxy group and the electron-withdrawing bromo and methyl ester groups. The ethoxy and methoxy (B1213986) protons would appear in the upfield region as a quartet/triplet and a singlet, respectively.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
Click on the column headers to sort the data.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| H-3 | ~7.8 - 8.2 (s) | - |
| H-6 | ~7.0 - 7.4 (s) | - |
| -OCH₃ (Ester) | ~3.9 (s, 3H) | ~52.5 |
| -OCH₂CH₃ (Ethoxy) | ~4.4 (q, 2H) | ~62.0 |
| -OCH₂CH₃ (Ethoxy) | ~1.4 (t, 3H) | ~14.5 |
| C-2 (C-OEt) | - | ~163.0 |
| C-3 | - | ~110.0 |
| C-4 (C-COOMe) | - | ~145.0 |
| C-5 (C-Br) | - | ~118.0 |
| C-6 | - | ~148.0 |
| C=O (Ester) | - | ~165.0 |
Note: These are estimated values based on analogous structures. Actual experimental values may vary.
While 1D NMR provides initial data, 2D NMR techniques are essential to confirm the structural assignment. youtube.comsdsu.eduemerypharma.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a key COSY correlation would be observed between the methylene (B1212753) (-OCH₂) and methyl (-CH₃) protons of the ethoxy group, confirming their connectivity within the same spin system. sdsu.edu The aromatic protons H-3 and H-6 would likely not show a correlation to each other due to the substitution pattern, confirming their isolated nature on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling). youtube.com HSQC would definitively link the predicted proton signals to their corresponding carbon signals in the table above. For instance, it would show a cross-peak between the proton signal at ~4.4 ppm and the carbon signal at ~62.0 ppm, confirming the -OCH₂ assignment.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two or three bonds. sdsu.edu Key HMBC correlations would include:
The methoxy protons (~3.9 ppm) to the ester carbonyl carbon (~165.0 ppm) and the C-4 ring carbon (~145.0 ppm).
The aromatic proton H-3 (~7.8-8.2 ppm) to carbons C-2, C-4, and C-5.
The aromatic proton H-6 (~7.0-7.4 ppm) to carbons C-2, C-4, and C-5.
The ethoxy methylene protons (~4.4 ppm) to the C-2 ring carbon (~163.0 ppm).
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's conformation. A NOESY spectrum would be expected to show a correlation between the aromatic H-3 proton and the methylene protons of the ethoxy group, indicating their spatial proximity.
Polymorphism, the ability of a compound to exist in multiple crystal forms, can significantly impact its physical properties. Solid-state NMR (ssNMR) is a powerful technique for identifying and characterizing polymorphs because the NMR parameters are highly sensitive to the local electronic environment and intermolecular interactions within the crystal lattice. nih.govresearchgate.net
Different polymorphs of this compound would likely exhibit distinct ¹³C ssNMR spectra. semanticscholar.org Even subtle changes in molecular conformation or crystal packing can lead to measurable differences in chemical shifts for the carbon atoms. researchgate.net Furthermore, parameters such as spin-lattice relaxation times (T₁) can differ between polymorphic forms, providing another avenue for their differentiation and quantification. nih.gov While solution NMR spectra of different polymorphs would be identical, ssNMR can readily distinguish them, making it a critical tool in pharmaceutical and materials science. semanticscholar.org
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.
An X-ray crystal structure of this compound would confirm the planarity of the pyridine ring. It would also reveal the specific orientation (conformation) of the ethoxy and methyl ester substituents relative to the ring. Based on analyses of similar structures, the ester group is often slightly twisted out of the plane of the aromatic ring. The conformation of the ethoxy group would also be precisely determined.
Interactive Data Table: Hypothetical Crystal Data for this compound
Click on the column headers to sort the data.
| Parameter | Hypothetical Value |
| Chemical Formula | C₉H₁₀BrNO₃ |
| Formula Weight | 260.09 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.0 |
| b (Å) | ~12.5 |
| c (Å) | ~10.0 |
| β (°) | ~95.0 |
| Volume (ų) | ~995 |
| Z | 4 |
Note: These values are illustrative and based on similarly sized bromo-aromatic molecules. nih.govresearchgate.net
The arrangement of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. In the case of this compound, several key interactions would be anticipated:
Halogen Bonding: The bromine atom, with its electropositive σ-hole, can act as a halogen bond donor. It could form interactions with the nitrogen atom of the pyridine ring or the oxygen atoms of the ester or ethoxy groups of neighboring molecules. mdpi.com Such interactions are known to be significant in directing the crystal packing of halogenated compounds. acs.org
C–H···O Hydrogen Bonds: Weak hydrogen bonds between the aromatic or aliphatic C-H groups and the oxygen atoms of the carbonyl or ethoxy groups are also likely to play a role in the supramolecular assembly. researchgate.net
The analysis of these interactions provides crucial insights into the forces that determine the crystal architecture. rsc.org
High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition of the parent molecule and its fragments. Electrospray ionization (ESI) is a common technique used for such analyses. mdpi.com
For this compound (Molecular Weight: ~260.08 g/mol for isotopes ⁷⁹Br and ¹²C), the HRMS spectrum would show a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).
The fragmentation of the molecular ion under tandem MS (MS/MS) conditions can be predicted to follow several pathways characteristic of aromatic esters:
Loss of Methoxy Radical: Cleavage of the O-CH₃ bond of the ester to lose a methoxy radical (•OCH₃, ~31 Da), resulting in a prominent acylium ion.
Loss of Ethoxy Radical: Cleavage of the O-CH₂CH₃ bond to lose an ethoxy radical (•OCH₂CH₃, ~45 Da).
Loss of Ethylene (B1197577): A rearrangement reaction leading to the loss of ethylene (C₂H₄, ~28 Da) from the ethoxy group.
Decarbonylation: Loss of carbon monoxide (CO, ~28 Da) from fragment ions.
Interactive Data Table: Predicted HRMS Fragmentation of this compound
Click on the column headers to sort the data.
| Fragment Ion Structure | Neutral Loss | Predicted m/z (for ⁷⁹Br) |
| [M+H]⁺ | - | 260.9920 |
| [M+H - •OCH₃]⁺ | •OCH₃ | 229.9713 |
| [M+H - C₂H₄]⁺ | C₂H₄ | 232.9764 |
| [M+H - •OCH₂CH₃]⁺ | •OCH₂CH₃ | 215.9556 |
| [M+H - •OCH₃ - CO]⁺ | •OCH₃, CO | 201.9763 |
Note: The m/z values are calculated for the protonated molecule [M+H]⁺ and its fragments containing the ⁷⁹Br isotope.
By analyzing these fragmentation pathways, the connectivity of the different functional groups within the molecule can be confirmed, providing data that is complementary to the structural information obtained from NMR and X-ray crystallography. mdpi.com
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for gaining insights into the molecular structure of this compound. By analyzing the vibrational modes of the molecule, characteristic spectral fingerprints can be obtained.
Key Vibrational Modes:
Pyridine Ring Vibrations: The characteristic stretching and bending vibrations of the pyridine ring are typically observed in the fingerprint region of the spectra. The C-H stretching vibrations of the aromatic ring are expected in the range of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring usually appear in the 1400-1600 cm⁻¹ region.
C-Br Stretching: The carbon-bromine stretching vibration is anticipated to be in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹. The exact position can provide information about the electronic environment of the C-Br bond.
Ethoxy Group Vibrations: The C-H stretching vibrations of the methyl and methylene groups in the ethoxy substituent are expected in the 2850-3000 cm⁻¹ range. The C-O stretching vibrations of the ether linkage will likely appear in the 1000-1300 cm⁻¹ region.
Methyl Ester Group Vibrations: The carbonyl (C=O) stretching vibration of the methyl ester is a strong and characteristic band, typically found in the region of 1700-1750 cm⁻¹. The C-O stretching of the ester group will also produce distinct bands in the 1000-1300 cm⁻¹ range.
The following table provides a summary of the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | FT-IR, Raman |
| C=O Stretch (Ester) | 1700 - 1750 | FT-IR |
| C=C, C=N Stretch (Pyridine Ring) | 1400 - 1600 | FT-IR, Raman |
| C-O Stretch (Ether and Ester) | 1000 - 1300 | FT-IR |
| C-Br Stretch | 500 - 700 | FT-IR, Raman |
Note: The data in this table is representative and based on the analysis of structurally similar compounds. Actual experimental values may vary.
Conformational studies can also be performed by analyzing subtle shifts in the vibrational frequencies. Different rotational isomers (conformers) may exist due to the rotation around the C-O bonds of the ethoxy and ester groups. These conformers can have slightly different vibrational spectra, and their relative populations can sometimes be determined by analyzing the temperature dependence of the spectral features.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing
Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy, provides valuable information about the electronic structure and transitions within a molecule. For this compound, the electronic spectrum is primarily governed by the π-electron system of the substituted pyridine ring.
UV-Vis Absorption Spectroscopy:
The UV-Vis absorption spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions.
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are typically high-energy transitions, resulting in strong absorption bands in the UV region. For substituted pyridines, these bands are often observed in the 200-300 nm range.
n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen atom of the pyridine ring or the oxygen atoms of the ethoxy and ester groups) to a π* anti-bonding orbital. These are generally lower in energy and have lower molar absorptivity compared to π → π* transitions.
The presence of the bromo, ethoxy, and methyl ester substituents on the pyridine ring will influence the position and intensity of these absorption bands. The bromo and ethoxy groups, being auxochromes, can cause a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted pyridine.
The following table summarizes the expected electronic absorption data for this compound.
| Transition Type | Expected λmax (nm) |
| π → π | 220 - 280 |
| n → π | 270 - 320 |
Note: The data in this table is representative and based on the analysis of structurally similar compounds. Actual experimental values will depend on the solvent used.
Fluorescence Spectroscopy:
Fluorescence is the emission of light from a molecule after it has absorbed light. Aromatic compounds like this compound may exhibit fluorescence, although the presence of the heavy bromine atom can potentially quench fluorescence through intersystem crossing.
If fluorescent, the emission spectrum would be expected at a longer wavelength (lower energy) than the absorption spectrum (Stokes shift). The fluorescence properties, including the quantum yield and lifetime, would be sensitive to the molecular environment, such as the polarity of the solvent. Aromatic esters are known to exhibit fluorescence, and the emission characteristics would be influenced by the nature of the substituents on the aromatic ring.
Chiroptical Techniques (if applicable to chiral derivatives)
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for studying chiral molecules. While this compound itself is not chiral, the introduction of a chiral center in one of its derivatives would make it amenable to analysis by these techniques.
For instance, if a chiral alcohol was used to form the ester instead of methanol (B129727), or if a chiral substituent was introduced elsewhere in the molecule, the resulting enantiomers would interact differently with circularly polarized light.
Circular Dichroism (CD) Spectroscopy:
CD spectroscopy measures the differential absorption of left and right circularly polarized light. A chiral derivative of this compound would exhibit a CD spectrum with positive and/or negative bands corresponding to its electronic transitions. The sign and magnitude of the Cotton effect (the characteristic shape of a CD band) can provide information about the absolute configuration and conformation of the chiral center and its surrounding chromophore.
Potential Applications for Chiral Derivatives:
Determination of Absolute Configuration: By comparing the experimental CD spectrum to that of related compounds with known stereochemistry or to theoretical calculations, the absolute configuration of a new chiral derivative could be determined.
Conformational Analysis: The CD spectrum is highly sensitive to the spatial arrangement of atoms. Therefore, it could be used to study the preferred conformations of chiral derivatives in solution.
Monitoring Stereoselective Reactions: CD spectroscopy could be employed to monitor the progress and stereoselectivity of reactions involving the synthesis or transformation of chiral derivatives of this compound.
The application of chiroptical techniques is contingent on the synthesis of chiral derivatives. The study of such derivatives would provide a deeper understanding of the relationship between molecular structure and chiroptical properties in this class of compounds.
Computational and Theoretical Investigations of Methyl 5 Bromo 2 Ethoxyisonicotinate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. chemsrc.com For a molecule like Methyl 5-bromo-2-ethoxyisonicotinate, DFT would be the primary tool for a fundamental understanding of its intrinsic properties.
Geometry Optimization and Electronic Structure Analysis
The first step in a computational study would be to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles corresponding to the lowest energy conformation would be calculated. nih.gov This process provides a foundational understanding of the molecule's shape and steric properties.
Upon obtaining the optimized geometry, an electronic structure analysis would reveal the distribution of electrons within the molecule. This includes calculating atomic charges and mapping the molecular electrostatic potential (MEP). The MEP surface would identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack), offering insights into intermolecular interactions. chemsrc.com
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Predicted Value (Å or °) |
|---|---|
| C-Br Bond Length | Data not available |
| C=O Bond Length | Data not available |
| N-C-C Angle | Data not available |
| C-O-C-C Dihedral Angle | Data not available |
(Note: This table is illustrative. Actual values would be generated from DFT calculations.)
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
DFT calculations can accurately predict various spectroscopic properties. Time-dependent DFT (TD-DFT) can be used to calculate the vibrational frequencies corresponding to infrared (IR) and Raman spectra. chemsrc.com Each calculated frequency can be animated to visualize the specific atomic motions, aiding in the assignment of experimental spectral peaks.
Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) method can be employed to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These theoretical predictions are invaluable for confirming the structure of newly synthesized molecules and for assigning signals in experimentally obtained NMR spectra.
Table 2: Illustrative Predicted Spectroscopic Data
| Data Type | Predicted Value |
|---|---|
| Key IR Frequency (C=O stretch) | ~1720-1740 cm⁻¹ |
| ¹H NMR Chemical Shift (Methyl Ester) | ~3.8-4.0 ppm |
| ¹³C NMR Chemical Shift (C-Br) | ~110-125 ppm |
(Note: These are typical ranges and not specific calculated values for the target molecule.)
Analysis of Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity.
Table 3: Conceptual Reactivity Descriptors
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical stability and reactivity |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron-attracting power |
(Note: This table outlines the concepts; specific values for this compound are not available.)
Molecular Dynamics (MD) Simulations for Conformational Landscapes
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations can explore its dynamic behavior over time. By simulating the movements of atoms and bonds at a given temperature, MD can reveal the accessible conformations of the flexible ethoxy and methyl ester groups. This provides a "conformational landscape," showing the relative populations of different shapes the molecule can adopt in solution, which can be crucial for its biological activity or reaction pathways.
Reaction Mechanism Elucidation via Transition State Modeling
For any chemical reaction involving this compound, computational methods can be used to map out the entire reaction pathway. This involves locating the transition state structures—the highest energy points along the reaction coordinate. By calculating the activation energies (the energy difference between the reactants and the transition state), chemists can predict reaction rates and understand the factors that control the reaction's outcome. This is particularly useful for understanding mechanisms like nucleophilic aromatic substitution on the pyridine (B92270) ring.
Quantitative Structure-Reactivity Relationships (QSRR)
If a series of related compounds were synthesized, Quantitative Structure-Reactivity Relationships (QSRR) could be developed. This approach uses statistical methods to correlate calculated molecular descriptors (like those from DFT) with experimentally measured reactivity (e.g., reaction rates). A successful QSRR model would allow for the prediction of the reactivity of new, yet-to-be-synthesized analogs, thereby guiding experimental efforts.
Solvation Effects in Computational Studies
The surrounding solvent environment can significantly influence the physicochemical properties of a solute molecule, such as this compound. Computational chemistry provides powerful tools to investigate these solvation effects by modeling the interactions between the solute and solvent molecules. These investigations are crucial for understanding the molecule's behavior in different chemical environments, which can affect its conformational stability, reactivity, and spectroscopic properties. Theoretical studies of solvation are broadly approached using two types of models: implicit and explicit solvent models.
Implicit solvation models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. wikipedia.org This approach is computationally efficient and widely used to obtain a general understanding of solvent effects. q-chem.com Common implicit models include the Polarizable Continuum Model (PCM) and its variants like the Integral Equation Formalism PCM (IEF-PCM), as well as the Solvation Model based on Density (SMD). acs.orgfaccts.defaccts.de These models create a cavity in the dielectric continuum that represents the solute, and the solute's charge distribution polarizes the surrounding medium. This polarization, in turn, creates a reaction field that interacts with the solute, allowing for the calculation of solvation free energy and the study of how the solvent influences the molecule's electronic structure and geometry. pyscf.org For a molecule like this compound, these models can predict changes in its dipole moment and the relative stability of different conformers in solvents of varying polarity, such as water, ethanol (B145695), or dimethyl sulfoxide. researchgate.net
Explicit solvation models offer a more detailed and physically realistic picture by representing individual solvent molecules. fiveable.me This approach can be computationally intensive as it involves a larger number of atoms. Often, a hybrid or microsolvation approach is employed, where a few solvent molecules are explicitly placed in the first solvation shell around a specific functional group of the solute, while the bulk solvent is still treated as a continuum. nih.govnih.gov This method is particularly useful for studying systems where specific solute-solvent interactions, such as hydrogen bonding, play a critical role. nih.gov In the case of this compound, explicit water or alcohol molecules could be used to model hydrogen bonding interactions with the ester group or the nitrogen atom of the pyridine ring, providing deeper insights into local solvation structures.
Theoretical investigations into the solvation of substituted pyridines and esters have demonstrated the significant impact of the solvent on molecular properties. For instance, studies on substituted pyridines have shown that their basicity (pKa values) can be modulated by the solvent environment, a phenomenon that can be effectively studied using models like IPCM (isodensity surface-polarized continuum model). acs.org Similarly, computational studies on esters in different solvents have been used to understand their stability and reactivity. nih.govrsc.org
For this compound, a systematic computational study would likely involve geometry optimization in the gas phase and in a selection of solvents with varying polarities. Subsequent calculations could determine various properties, providing a comprehensive view of how the solvent modulates the molecule's behavior. The results of such a hypothetical study are illustrated in the table below.
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Solvation Free Energy (kcal/mol) |
|---|---|---|---|
| Gas Phase | 1.0 | 2.85 | 0.00 |
| Toluene | 2.4 | 3.52 | -4.15 |
| Ethanol | 24.6 | 4.88 | -7.30 |
| Water | 78.4 | 5.12 | -7.95 |
This table presents hypothetical data for illustrative purposes, based on general trends observed in computational studies of similar molecules, to demonstrate how solvation effects could be quantified for this compound.
The data illustrates that as the dielectric constant of the solvent increases, the calculated dipole moment of the molecule is expected to increase, indicating a greater polarization of its electron density in response to the solvent's reaction field. Concurrently, the solvation free energy becomes more negative, suggesting that the molecule is more stabilized in more polar solvents. Such computational findings are invaluable for predicting the behavior of this compound in various experimental conditions.
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Transformations Involving the Compound
The carbon-bromine bond at the 5-position of the pyridine (B92270) ring is a prime reaction handle for a multitude of metal-catalyzed cross-coupling reactions. While such reactions are well-established for various aryl halides, their application to Methyl 5-bromo-2-ethoxyisonicotinate remains a significant area for future investigation. The development of novel catalytic transformations would unlock its potential as a scaffold for constructing complex molecular architectures.
Future research could focus on leveraging the bromine atom for palladium-catalyzed reactions, which are fundamental in forming new carbon-carbon and carbon-heteroatom bonds. nbinno.comsigmaaldrich.com The electronic properties conferred by the ethoxy and methyl ester groups could influence catalyst selection, reaction kinetics, and product yields, necessitating dedicated optimization studies. Exploration into Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions would be a logical starting point. nbinno.com Success in this area would enable the synthesis of a diverse library of derivatives, each with potentially unique properties and applications.
| Potential Catalytic Transformation | Reactant Type | Bond Formed | Potential Application Area |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acids or Esters | C-C (Aryl-Aryl) | Materials Science, Medicinal Chemistry |
| Sonogashira Coupling | Terminal Alkynes | C-C (Aryl-Alkyne) | Organic Electronics, Probe Synthesis |
| Heck Reaction | Alkenes | C-C (Aryl-Vinyl) | Polymer Chemistry, Fine Chemicals |
| Buchwald-Hartwig Amination | Amines, Amides, N-Heterocycles | C-N | Pharmaceutical Synthesis, Agrochemicals |
| Stille Coupling | Organostannanes | C-C (Aryl-Aryl/Vinyl) | Complex Molecule Synthesis |
| Negishi Coupling | Organozinc Reagents | C-C (Aryl-Alkyl/Aryl) | Natural Product Synthesis |
Exploration of Bio-orthogonal Reactions with the Compound
Bio-orthogonal chemistry involves reactions that can proceed within living systems without interfering with native biochemical processes. While this compound is not inherently a bio-orthogonal reagent, its structure makes it an ideal precursor for developing novel bio-orthogonal probes and labels. Future research could explore a two-step strategy where the compound is first functionalized using catalytic transformations to introduce a bio-orthogonal handle.
For instance, a Sonogashira coupling could be employed to attach a terminal alkyne to the pyridine ring in place of the bromine atom. This alkyne-modified derivative could then participate in the strain-promoted azide-alkyne cycloaddition (SPAAC), a well-established bio-orthogonal reaction. Alternatively, the bromine could be substituted with an azide (B81097) group, preparing the molecule for reaction with cyclooctyne (B158145) partners. The core structure of this compound could serve as a tunable scaffold, where the ester or ethoxy groups could be modified to alter solubility or attach reporter molecules like fluorophores.
Integration into Flow Chemistry and Automated Synthesis Platforms
Modern chemical synthesis is increasingly moving towards continuous flow and automated platforms to enhance safety, reproducibility, and scalability. mdpi.comnih.gov The synthesis of this compound and its subsequent derivatization are prime candidates for adaptation to these technologies. Future research should focus on developing robust flow protocols for its production and modification.
Integrating the catalytic reactions described in section 7.1 into a sequential flow process would be a significant advancement. nih.gov This could involve pumping a solution of the starting material through a heated reactor containing a packed-bed catalyst, followed by in-line purification or immediate introduction into a subsequent reaction coil. uc.pt Automation would allow for rapid optimization of reaction parameters such as temperature, residence time, and stoichiometry, accelerating the discovery of novel derivatives.
| Parameter | Traditional Batch Synthesis | Potential Flow Synthesis |
| Scalability | Difficult; requires larger glassware and poses heat transfer issues. | Easier; achieved by extending run time rather than increasing reactor size. |
| Safety | Potential for thermal runaways; handling of hazardous reagents in bulk. | Enhanced; small reaction volumes minimize risk; hazardous intermediates can be generated and consumed in situ. |
| Reproducibility | Can be variable due to mixing and temperature gradients. | High; precise control over reaction parameters ensures consistency. |
| Optimization | Time-consuming; requires numerous individual experiments. | Rapid; automated systems can screen a wide range of conditions quickly. |
| Process | Multi-step syntheses require isolation and purification of intermediates. | Steps can be "telescoped" together, eliminating intermediate workups. nih.gov |
Discovery of Undiscovered Reactivity Patterns and Synthetic Applications
The specific arrangement of substituents on the this compound ring—an electron-donating group (ethoxy) at position 2 and electron-withdrawing groups (bromo and methyl ester) at positions 5 and 4, respectively—creates a unique electronic landscape that may lead to undiscovered reactivity. The ethoxy group at the 2-position makes the pyridine ring more electron-rich than isonicotinic acid itself, which can influence the regioselectivity of further reactions. nbinno.com
Future research should aim to explore this unique reactivity. For example, investigations into nucleophilic aromatic substitution (SNAr) could reveal whether the bromine atom or another position is susceptible to displacement under specific conditions. Furthermore, the interplay of the functional groups could be exploited in metal-catalyzed C-H activation reactions, allowing for functionalization of the C-3 or C-6 positions of the pyridine ring. Probing its behavior under various reaction conditions (e.g., strong bases, organometallic reagents, radical initiators) could unveil novel transformations and expand its utility as a synthetic intermediate.
Application in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry focuses on the design of complex, ordered structures held together by non-covalent interactions. The functional groups present in this compound provide multiple potential sites for engaging in such interactions, making it an intriguing candidate for the design of self-assembling systems.
The pyridine nitrogen is a classic hydrogen bond and halogen bond acceptor. nih.gov The bromine atom at the 5-position can act as a halogen bond donor, a directional interaction that is increasingly used in crystal engineering to build robust supramolecular architectures. acs.orgresearchgate.net Additionally, the oxygen atoms of the ester and ethoxy groups can serve as hydrogen bond acceptors, while the aromatic ring system can participate in π-π stacking interactions. Future research could explore the co-crystallization of this compound with complementary molecules capable of hydrogen or halogen bonding to form well-defined one-, two-, or three-dimensional networks. By modifying the ester group, it may be possible to create liquid crystals or functional gels driven by these directed, non-covalent forces.
| Functional Group | Potential Non-Covalent Interaction | Role |
| Pyridine Nitrogen | Hydrogen Bonding, Halogen Bonding | Acceptor |
| Bromine Atom | Halogen Bonding | Donor |
| Ester Carbonyl Oxygen | Hydrogen Bonding | Acceptor |
| Ethoxy Oxygen | Hydrogen Bonding | Acceptor |
| Aromatic Pyridine Ring | π-π Stacking | Donor/Acceptor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
